molecular formula C8H11N3O3 B13272162 Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B13272162
M. Wt: 197.19 g/mol
InChI Key: NNYRQQAFOCESJK-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is an organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of dimethylamine with a suitable pyrimidine precursor. One common method involves the use of methyl cyanoacetate and dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Properties

IUPAC Name

methyl 2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-5(7(13)14-3)4-6(12)10-8/h4H,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRQQAFOCESJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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